3-Isoquinolinamine, 1-(phenylmethoxy)-
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research
The isoquinoline nucleus is a recurring motif in a multitude of natural products, most notably in alkaloids, which exhibit a wide array of pharmacological effects. This natural prevalence has inspired chemists to explore the synthesis and application of novel isoquinoline derivatives. In contemporary research, the isoquinoline scaffold is recognized for its ability to interact with a diverse range of biological targets, including enzymes and receptors. google.comresearchgate.net This has led to the development of isoquinoline-based compounds with anticancer, antimicrobial, antiviral, and neuroprotective properties, among others. nih.gov The rigid and planar nature of the aromatic system, combined with the hydrogen bonding capabilities of the nitrogen atom, allows for specific and high-affinity interactions within biological systems. Consequently, the isoquinoline framework is a focal point in drug discovery programs worldwide.
Overview of Strategic Research Directions for Substituted Isoquinolines
The functionalization of the isoquinoline core is a key strategy for modulating its properties. Research in this area is broadly directed towards several key goals:
Discovery of Novel Bioactivities: The primary driver of isoquinoline research is the quest for new therapeutic agents. By introducing a variety of substituents at different positions of the isoquinoline ring, researchers aim to discover compounds with novel or improved pharmacological profiles.
Structure-Activity Relationship (SAR) Studies: A systematic variation of substituents allows for the elucidation of structure-activity relationships. This involves understanding how specific functional groups and their positions on the scaffold influence biological activity, providing crucial insights for the rational design of more potent and selective molecules.
Development of Novel Synthetic Methodologies: The demand for diverse isoquinoline derivatives has spurred the development of innovative and efficient synthetic methods. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable, modern approaches focusing on transition-metal-catalyzed cross-coupling and C-H activation reactions are expanding the synthetic toolkit. These new methods offer greater flexibility and access to previously inaccessible substitution patterns.
Applications in Materials Science: Beyond medicinal chemistry, substituted isoquinolines are being explored for their potential in materials science, for instance, as components of organic light-emitting diodes (OLEDs) and as fluorescent probes, owing to their unique photophysical properties.
Specific Academic Context of 3-Isoquinolinamine, 1-(phenylmethoxy)- within Isoquinoline Chemistry
Within the vast landscape of isoquinoline chemistry, the specific compound 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-(Benzyloxy)-3-isoquinolinamine) represents a distinct entity. Its structure is characterized by two key substitutions on the isoquinoline core: an amino group at the 3-position and a benzyloxy (phenylmethoxy) group at the 1-position.
Below is a table summarizing the key structural features of the subject compound:
| Feature | Description |
| Core Scaffold | Isoquinoline |
| Substituent at C1 | Phenylmethoxy (Benzyloxy) |
| Substituent at C3 | Amine |
| CAS Number | 143033-90-9 |
| Molecular Formula | C16H14N2O |
Further research would be necessary to fully elucidate the chemical properties and potential applications of this specific isoquinoline derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxyisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-15-10-13-8-4-5-9-14(13)16(18-15)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWOAZVUYUEFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477737 | |
| Record name | 3-Isoquinolinamine, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577705-92-1 | |
| Record name | 3-Isoquinolinamine, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Isoquinolinamine, 1 Phenylmethoxy
Advanced Chiroptical Spectroscopy for Chirality Assessment
The definitive assignment of absolute configuration for chiral molecules such as 3-Isoquinolinamine, 1-(phenylmethoxy)- is a critical aspect of its chemical characterization, with significant implications for its potential applications. Advanced chiroptical spectroscopic techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide invaluable information for this purpose. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), offer detailed insights into the three-dimensional structure of molecules in solution.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and enantiomeric purity of chiral compounds. nih.govencyclopedia.pub It measures the difference in absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions within the molecule. encyclopedia.pub The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is highly sensitive to the spatial arrangement of chromophores. nih.gov For a given pair of enantiomers, the ECD spectra are mirror images of each other. encyclopedia.pub The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-mechanical calculations. encyclopedia.pub This computational approach has become a standard and reliable tool for the structural elucidation of complex chiral molecules. encyclopedia.pub
Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the infrared region, corresponding to vibrational transitions. usp.orgyoutube.com VCD spectroscopy provides a wealth of structural information due to the large number of vibrational bands in a molecule's spectrum. usp.org It is particularly sensitive to the molecule's conformation in solution. ru.nl An advantage of VCD over ECD is its higher spectral resolution and the fact that theoretical predictions typically only need to consider the electronic ground state, simplifying calculations. ru.nl The VCD spectra of enantiomers are also mirror images, allowing for their differentiation. youtube.com The technique has been successfully applied to a wide range of chiral molecules, from small organic compounds to complex natural products and mechanically interlocked molecules. ru.nl
Raman Optical Activity (ROA) is a complementary vibrational chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.org ROA is highly sensitive to the chiral arrangement of atoms and provides detailed information about the stereochemistry of molecules. wikipedia.org It is particularly useful for studying biomolecules in their natural aqueous environment. wikipedia.org The ROA spectrum provides a rich fingerprint of a molecule's chirality. wikipedia.org
Hypothetical Data Tables for Chiroptical Analysis
The following tables are illustrative examples of how data from advanced chiroptical spectroscopy would be presented for 3-Isoquinolinamine, 1-(phenylmethoxy)-. The values presented are hypothetical and are intended to demonstrate the format of the data.
Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
|---|---|
| 220 | +15.2 |
| 254 | -8.5 |
| 280 | +5.1 |
Table 2: Hypothetical Vibrational Circular Dichroism (VCD) Data
| Wavenumber (cm⁻¹) | ΔA x 10⁻⁵ |
|---|---|
| 1620 | +3.5 |
| 1500 | -1.8 |
| 1450 | +2.1 |
Table 3: Hypothetical Raman Optical Activity (ROA) Data
| Raman Shift (cm⁻¹) | ΔI x 10⁻⁴ |
|---|---|
| 1605 | +8.2 |
| 1350 | -4.7 |
| 1002 | +6.1 |
These advanced chiroptical techniques, in conjunction with computational chemistry, provide a powerful and non-destructive approach to the unambiguous determination of the absolute configuration of chiral molecules like 3-Isoquinolinamine, 1-(phenylmethoxy)-, which is essential for understanding its chemical and biological properties.
Theoretical and Computational Investigations of 3 Isoquinolinamine, 1 Phenylmethoxy
Quantum Chemical Calculations: Uncharted Territory
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties. However, for 3-Isoquinolinamine, 1-(phenylmethoxy)-, key areas of quantum chemical inquiry remain unaddressed.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
No published studies have employed Density Functional Theory (DFT) to investigate the electronic structure of 3-Isoquinolinamine, 1-(phenylmethoxy)-. Consequently, fundamental data regarding its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not available. The energy gap between these orbitals, a critical parameter for assessing chemical reactivity and kinetic stability, remains uncalculated. Furthermore, electron density distribution, electrostatic potential maps, and atomic charges, which are instrumental in understanding the molecule's polarity and potential sites for electrophilic and nucleophilic attack, have not been determined.
Ab Initio Methods for High-Accuracy Predictions
High-accuracy ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have not been applied to 3-Isoquinolinamine, 1-(phenylmethoxy)-. These methods, while computationally intensive, are capable of providing highly precise predictions of molecular geometries, vibrational frequencies, and energetic properties. The absence of such studies means that benchmark data for this compound, which could validate less computationally demanding methods, is nonexistent.
Computational Studies of Reaction Mechanisms in Synthesis: A Missing Link
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and developing new ones. For 3-Isoquinolinamine, 1-(phenylmethoxy)-, computational exploration of its synthesis is a blank slate.
Transition State Analysis and Energy Landscapes
There are no computational analyses of the transition states and energy landscapes for the synthesis of 3-Isoquinolinamine, 1-(phenylmethoxy)-. Such studies would involve mapping the potential energy surface of the reaction, identifying the structures of transition states, and calculating activation energies. This information is invaluable for predicting reaction kinetics and understanding the factors that control product formation and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions: An Unexplored Domain
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules. For 3-Isoquinolinamine, 1-(phenylmethoxy)-, this powerful technique has not been utilized.
MD simulations could reveal the preferred conformations of the molecule, particularly concerning the rotation around the C1-O bond and the benzyloxy group. Understanding the conformational landscape is essential as it can significantly impact the molecule's biological activity and physical properties. Furthermore, simulations could predict how molecules of 3-Isoquinolinamine, 1-(phenylmethoxy)- interact with each other in the solid state or in solution, providing information on potential crystal packing or aggregation behavior. The nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, remains uncharacterized from a dynamic perspective.
No Publicly Available Computational Research Found for 3-Isoquinolinamine, 1-(phenylmethoxy)-
Despite a comprehensive search of scientific literature, no specific theoretical or computational investigations detailing the spectroscopic and reactivity parameters for the chemical compound 3-Isoquinolinamine, 1-(phenylmethoxy)- could be identified.
Extensive database searches were conducted to locate research articles focusing on the prediction of spectroscopic parameters and the in silico exploration of structure-reactivity relationships for 3-Isoquinolinamine, 1-(phenylmethoxy)-, also known as 1-(benzyloxy)isoquinolin-3-amine. These searches, however, did not yield any dedicated studies that would provide the specific data required to populate the requested article sections on its computational chemistry.
While computational studies, such as those employing Density Functional Theory (DFT), are common for characterizing novel compounds and understanding their properties, it appears that 3-Isoquinolinamine, 1-(phenylmethoxy)- has not been the subject of such published research.
General computational methodologies for predicting spectroscopic data and analyzing reactivity in related heterocyclic compounds are well-established in the scientific community. These methods are frequently used to:
Predict Spectroscopic Parameters: Computational chemistry can forecast spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for complementing experimental data and aiding in the structural elucidation of molecules.
Explore Structure-Reactivity Relationships: In silico techniques allow for the investigation of a molecule's electronic structure, including the analysis of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps. This provides insights into the compound's potential reactivity, stability, and intermolecular interactions.
However, without specific studies on 3-Isoquinolinamine, 1-(phenylmethoxy)-, any presentation of data tables or detailed research findings for this particular compound would be speculative and not based on verifiable scientific sources. Therefore, in adherence with the principles of scientific accuracy, the sections on its theoretical and computational investigations cannot be substantively completed at this time.
Applications of Isoquinoline Scaffolds in Advanced Materials Science Research
Integration of Isoquinoline (B145761) Derivatives into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of these components allows for the design of materials with tailored pore sizes, shapes, and functionalities. semanticscholar.orgrsc.orgresearchgate.net The incorporation of functionalized N-heterocyclic ligands, such as isoquinoline derivatives, is a key strategy in the development of MOFs with unique properties for applications in gas storage, separation, and catalysis. semanticscholar.orgrsc.orgresearchgate.net
The design of MOFs using mixed-linker systems, where one linker provides the primary scaffolding and another introduces specific functionalities, is a common strategy. nih.gov In such a system, an isoquinoline derivative could be incorporated alongside other linkers to introduce its specific electronic and structural features into the framework. The coordination chemistry would likely involve the N,N'-chelation of the isoquinoline and amino nitrogens to the metal ion, a common binding mode for N-heterocyclic ligands. nih.gov The stability and reactivity of the metal-ligand bond are critical factors that are influenced by the electronic nature of the ligand and the choice of the metal center. orientjchem.org
Table 1: Influence of Ligand Functionalization on MOF Properties (Hypothetical)
| Ligand Functional Group | Potential Effect on MOF Properties | Rationale |
| Amino (-NH2) | Enhanced CO2 affinity, potential for post-synthetic modification | The basic nature of the amino group can lead to stronger interactions with acidic gases like CO2. It also provides a reactive site for further functionalization of the MOF. |
| Alkoxy/Aryloxy (-OR) | Increased hydrophobicity, modification of pore environment | The introduction of bulky, nonpolar groups can alter the polarity of the pores, which can be advantageous for the selective adsorption of nonpolar guest molecules. |
| Phenylmethoxy (-OCH2Ph) | Steric influence on framework topology, potential for π-π stacking interactions | The bulky phenylmethoxy group can direct the self-assembly of the MOF, leading to specific network topologies. The aromatic ring can also engage in π-π stacking with other aromatic linkers, enhancing the stability of the framework. |
The porosity of a MOF is a critical parameter that dictates its performance in applications such as gas storage and separation. The size, shape, and chemical environment of the pores can be tuned by carefully designing the organic linkers. nih.gov The incorporation of a bulky substituent like the phenylmethoxy group in 3-Isoquinolinamine, 1-(phenylmethoxy)- would be expected to have a significant impact on the porosity of the resulting MOF. Depending on its orientation within the framework, it could either reduce the accessible pore volume or create specific binding pockets for guest molecules.
Polymeric and Copolymeric Systems Incorporating Isoquinoline Units
The integration of heterocyclic moieties into polymer structures is a well-established strategy for developing materials with tailored electronic and optical properties. numberanalytics.comwikipedia.org Conducting polymers, in particular, have been the subject of intense research due to their potential applications in electronics, sensors, and energy storage. numberanalytics.comwikipedia.org The isoquinoline nucleus, with its extended π-system, is a promising candidate for incorporation into such polymeric systems.
Conductive polymers are characterized by a conjugated backbone that allows for the delocalization of electrons. wikipedia.org Isoquinoline units can be incorporated into polymers either as part of the main chain or as pendant side chains. In the case of 3-Isoquinolinamine, 1-(phenylmethoxy)-, the amino group provides a convenient handle for polymerization. For example, it could be derivatized with a polymerizable group, such as a vinyl or an acetylene, to allow for its incorporation into a polymer backbone via addition polymerization. Alternatively, it could be used in condensation polymerization reactions with suitable comonomers.
The electronic properties of the resulting polymer would be influenced by the isoquinoline core. The introduction of the phenylmethoxy group at the 1-position could affect the polymer's solubility and processability, which are critical factors for device fabrication. The structure of the side chains in conducting polymers is known to have a significant impact on their solid-state packing and, consequently, their charge transport properties. mdpi.com The bulky and somewhat flexible phenylmethoxy group could disrupt close packing of the polymer chains, which might be detrimental to conductivity but could enhance solubility.
Table 2: Potential Properties of Polymers with N-Heterocyclic Side Chains
| N-Heterocyclic Moiety | Potential Polymer Properties | Rationale |
| Isoquinoline | Electron-transporting capabilities, thermal stability | The electron-deficient nature of the isoquinoline ring can facilitate electron transport. The rigid aromatic structure contributes to thermal stability. |
| Quinoline | High photoluminescence, good electron transport | Quinoline-based polymers are known for their emissive properties and are used in organic light-emitting diodes (OLEDs). mdpi.com |
| Pyrrole | High conductivity upon doping | Polypyrrole is a classic example of a conducting polymer with excellent electrical conductivity. nih.gov |
Polymers containing isoquinoline units in their side chains have been investigated for their optical properties. tandfonline.comtandfonline.comresearchgate.net The isoquinoline moiety can act as a chromophore, absorbing and emitting light in the UV-visible region. The specific optical properties of the polymer can be tuned by modifying the substituents on the isoquinoline ring. The phenylmethoxy group in 3-Isoquinolinamine, 1-(phenylmethoxy)- could influence the photophysical properties of a polymer incorporating this unit.
The development of chemical sensors based on functional polymers is an active area of research. The interaction of an analyte with the polymer can lead to a change in its optical or electrical properties, which can be used for detection. The amino group on the isoquinoline ring could serve as a binding site for certain analytes, and the resulting change in the electronic structure of the isoquinoline could be transduced into a measurable signal. The design of such sensors requires a careful balance of sensitivity, selectivity, and stability, all of which can be influenced by the specific structure of the repeating unit in the polymer.
Luminescent Properties of Isoquinoline Derivatives in Material Design
The inherent fluorescence of the isoquinoline scaffold makes it an attractive component for the design of luminescent materials. nih.govresearchgate.netacs.orgarkat-usa.orgresearchgate.net The emission properties of isoquinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. nih.govacs.orgrsc.org This tunability allows for the development of fluorophores with specific emission wavelengths and quantum yields for a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents.
Research on isoquinolin-3-amines has shown that these compounds can exhibit interesting photophysical properties. arkat-usa.orgresearchgate.net The amino group, being an electron-donating group, can influence the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission characteristics. The presence of a substituent at the 1-position of the isoquinoline ring is also known to have a significant impact on its electronic structure. rsc.org
Table 3: Photophysical Properties of Selected Substituted Isoquinoline Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 1-(Isoquinolin-3-yl)azetidin-2-one | Not specified | 358 | 0.963 | nih.gov |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | Not specified | 360 | 0.841 | nih.gov |
| 1-(Isoquinolin-3-yl)piperidin-2-one | Not specified | 362 | 0.389 | nih.gov |
| N-(p-chlorophenyl)isoquinolin-3-amine | 338 | 392 | 0.28 | arkat-usa.orgresearchgate.net |
| N-(p-ethoxycarbonylphenyl)isoquinolin-3-amine | 344 | 433 | 0.29 | arkat-usa.orgresearchgate.net |
Note: The data in this table is for illustrative purposes to show the effect of substitution on the photophysical properties of isoquinoline derivatives. The specific properties of 3-Isoquinolinamine, 1-(phenylmethoxy)- would need to be determined experimentally.
Advanced Composites and Hybrid Materials Featuring Isoquinoline Components
While specific research detailing the integration of "3-Isoquinolinamine, 1-(phenylmethoxy)-" into advanced composites and hybrid materials is not extensively documented in publicly available scientific literature, the broader class of isoquinoline derivatives presents a versatile scaffold for the development of novel materials with tailored properties. The inherent characteristics of the isoquinoline nucleus, such as its aromaticity, nitrogen heteroatom, and potential for extensive functionalization, make it an attractive component for creating sophisticated composites and hybrid systems. These materials often exhibit enhanced thermal, mechanical, optical, or electronic properties, paving the way for applications in diverse technological fields.
The incorporation of isoquinoline moieties into polymer matrices or as integral components of hybrid organic-inorganic structures can lead to materials with unique functionalities. Researchers have explored the use of isoquinoline-based structures to influence the morphology and performance of composite materials. The ability to introduce various functional groups onto the isoquinoline ring allows for fine-tuning of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for achieving desired material characteristics.
Detailed Research Findings
General research into isoquinoline derivatives has highlighted their potential in several areas of materials science:
Polymer Composites: Isoquinoline derivatives can be incorporated into polymer chains as monomers or used as functional additives. Their rigid structure can enhance the mechanical strength and thermal stability of the resulting polymers. For instance, isoquinoline-containing polyamides or polyimides could exhibit high glass transition temperatures and improved resistance to degradation. While specific data on "3-Isoquinolinamine, 1-(phenylmethoxy)-" is unavailable, the general properties of related isoquinoline structures suggest their potential utility.
Organic-Inorganic Hybrid Materials: Isoquinoline compounds can act as ligands for metal ions, facilitating the formation of metal-organic frameworks (MOFs) or other hybrid materials. amerigoscientific.com These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The nitrogen atom in the isoquinoline ring can coordinate with metal centers, while the rest of the structure can be functionalized to control the framework's architecture and properties.
Conductive and Optical Materials: The delocalized π-electron system of the isoquinoline scaffold makes it a candidate for applications in organic electronics. amerigoscientific.com Isoquinoline-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as components of conductive polymers. numberanalytics.com The ability to modify the electronic properties of the isoquinoline ring through substitution allows for the tuning of the material's conductivity and luminescence.
The following interactive table summarizes potential properties of a hypothetical advanced composite material incorporating a generic functionalized isoquinoline component, based on general knowledge of such materials.
| Property | Potential Value/Characteristic | Significance in Advanced Composites |
| Thermal Stability (Td5%) | > 400 °C | High thermal stability is crucial for applications in demanding environments, such as aerospace and automotive industries. |
| Tensile Strength | High | Enhanced mechanical strength is a key attribute for structural components. |
| Electrical Conductivity | Tunable (from insulating to semi-conducting) | The ability to control conductivity is vital for applications in electronics and sensors. |
| Optical Properties | Potential for fluorescence | Could be utilized in sensing, imaging, and optoelectronic devices. |
It is important to note that these are generalized potential properties and would need to be experimentally verified for any specific composite material.
Chemical Biology Research: Isoquinoline Derivatives As Mechanistic Probes
Biosynthetic Pathways and Natural Product Derivations of Isoquinolines
The structural diversity of isoquinoline (B145761) alkaloids found in nature is a testament to the intricate and elegant biosynthetic machinery of plants. Understanding these pathways not only provides insight into the evolution of chemical defenses and signaling molecules in the plant kingdom but also inspires the development of novel synthetic methodologies.
The biosynthesis of isoquinoline alkaloids originates from the amino acid L-tyrosine. ontosight.aikegg.jp A series of enzymatic reactions transforms this simple precursor into the core isoquinoline scaffold, which is then further modified to generate a vast array of complex alkaloids. ontosight.ai
The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.org A key stereoselective condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS), which forms (S)-norcoclaurine, the central intermediate in the biosynthesis of most benzylisoquinoline alkaloids. numberanalytics.comoup.com
Subsequent enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and oxidative carbon-carbon bond formation, are catalyzed by a variety of enzymes such as methyltransferases, cytochrome P450 monooxygenases, and FAD-dependent oxidoreductases. frontiersin.orgoup.com For instance, the berberine (B55584) bridge enzyme (BBE) is a well-characterized FAD-dependent enzyme that catalyzes the formation of the berberine bridge, a key step in the biosynthesis of protoberberine alkaloids. frontiersin.orgoup.com
Table 1: Key Enzymes in Isoquinoline Alkaloid Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Tyrosine Decarboxylase | TYDC | Converts tyrosine to tyramine | numberanalytics.com |
| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA | numberanalytics.comoup.com |
| Norcoclaurine 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine | frontiersin.org |
| Coclaurine (B195748) N-Methyltransferase | CNMT | N-methylates coclaurine to form N-methylcoclaurine | numberanalytics.com |
| Berberine Bridge Enzyme | BBE | Forms the berberine bridge in protoberberine synthesis | frontiersin.orgoup.com |
The elegance and efficiency of enzymatic transformations in nature have inspired chemists to develop bio-inspired synthetic routes to access isoquinoline derivatives. These methods often aim to mimic key bond-forming events observed in biosynthesis.
Classic examples of such reactions include the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.org This reaction mimics the intramolecular cyclization events seen in alkaloid biosynthesis.
The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.org This reaction is particularly significant as it can proceed under physiological conditions and is thought to be involved in the non-enzymatic synthesis of some isoquinoline alkaloids in plants.
More contemporary approaches utilize transition metal catalysis to achieve efficient and selective synthesis of isoquinoline scaffolds. organic-chemistry.org These modern methods offer greater control over substitution patterns and functional group tolerance, expanding the accessible chemical space of isoquinoline derivatives for chemical biology studies.
Development of Isoquinoline-Based Molecular Probes for Cellular and Subcellular Studies
The inherent photophysical properties and biological activities of isoquinoline derivatives make them attractive scaffolds for the development of molecular probes. These tools are designed to visualize and study specific molecules and processes within the complex environment of a living cell.
The isoquinoline core is a fluorophore, and its derivatives often exhibit interesting fluorescent properties. nih.govnih.gov This intrinsic fluorescence can be modulated by substitution on the isoquinoline ring, allowing for the rational design of probes with specific photophysical characteristics, such as desired excitation and emission wavelengths and high quantum yields. unimi.it
Researchers have developed isoquinoline-based fluorescent probes that can localize to specific subcellular compartments, such as the cell nucleus. unimi.itacs.org By attaching targeting moieties or exploiting the physicochemical properties of the isoquinoline derivative, these probes can provide high-resolution spatial information about cellular structures and processes. The fluorescence of these probes can also be designed to respond to changes in the local environment, such as pH, ion concentration, or the presence of specific biomolecules, enabling dynamic imaging of cellular events.
Beyond fluorescent imaging, isoquinoline derivatives have been developed as chemosensors for the detection of biologically important analytes. nih.gov These sensors are designed to undergo a measurable change in their optical or electrochemical properties upon binding to a specific target molecule.
For example, isoquinoline-based chemosensors have been designed to detect metal ions, which play crucial roles in a wide range of biological processes. nih.gov The design of these sensors often involves incorporating a specific binding site for the target analyte into the isoquinoline scaffold. Upon binding, the electronic properties of the isoquinoline core are perturbed, leading to a change in its fluorescence or absorption spectrum, which can be used for quantitative detection.
Mechanistic Investigations of Molecular Interactions with Biomolecules
A significant area of chemical biology research focuses on understanding how isoquinoline derivatives exert their biological effects at the molecular level. These investigations are crucial for drug development and for using these compounds as probes to dissect biological pathways.
The diverse biological activities of isoquinoline alkaloids, including antimicrobial, anticancer, and neuroactive properties, stem from their interactions with a variety of biomolecular targets. mdpi.comsemanticscholar.org For instance, some isoquinoline alkaloids are known to intercalate into DNA, thereby interfering with replication and transcription processes. semanticscholar.org Others act as potent and selective enzyme inhibitors. A notable example is papaverine, an isoquinoline alkaloid that inhibits phosphodiesterase enzymes, leading to smooth muscle relaxation. mdpi.com
Modern techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to obtain detailed structural information about the binding of isoquinoline derivatives to their protein or nucleic acid targets. This information is invaluable for understanding the molecular basis of their activity and for the rational design of more potent and selective analogs. The study of these interactions provides a deeper understanding of fundamental biological processes and opens up new avenues for therapeutic intervention.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Isoquinolinamine, 1-(phenylmethoxy)- |
| L-tyrosine |
| Dopamine |
| 4-hydroxyphenylacetaldehyde |
| (S)-norcoclaurine |
Binding Affinity Studies (e.g., ligand-protein binding, nucleic acid interactions)
A thorough review of scientific literature reveals a lack of specific studies on the binding affinity of 3-Isoquinolinamine, 1-(phenylmethoxy)- . There are no published data detailing its interactions with specific proteins or nucleic acids.
While research into the broader class of isoquinoline alkaloids has shown that some members can interact with biological macromolecules, this cannot be extrapolated to 3-Isoquinolinamine, 1-(phenylmethoxy)- without direct experimental evidence. For instance, certain isoquinoline alkaloids are known to bind to nucleic acids through intercalation or groove binding. mdpi.com However, the specific binding partners and the affinity of 3-Isoquinolinamine, 1-(phenylmethoxy)- for any biological target remain uncharacterized.
Table 1: Ligand-Protein Binding Data for 3-Isoquinolinamine, 1-(phenylmethoxy)-
| Target Protein | Binding Affinity (Kd) | Assay Method |
|---|
Table 2: Nucleic Acid Interaction Data for 3-Isoquinolinamine, 1-(phenylmethoxy)-
| Nucleic Acid Target | Binding Constant | Interaction Type |
|---|
Enzyme Inhibition Mechanisms
There is currently no available research detailing the enzyme inhibition mechanisms of 3-Isoquinolinamine, 1-(phenylmethoxy)- . Studies have not yet been published that investigate this compound as an inhibitor for any specific enzyme. Consequently, its potency (e.g., IC50 or Ki values) and its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) are unknown.
The broader family of isoquinoline alkaloids contains compounds with known enzyme-inhibiting properties. nih.gov However, without specific experimental data, it is not possible to attribute any such activity to 3-Isoquinolinamine, 1-(phenylmethoxy)- .
Table 3: Enzyme Inhibition Profile of 3-Isoquinolinamine, 1-(phenylmethoxy)-
| Target Enzyme | IC50 / Ki | Mechanism of Inhibition |
|---|
Application of Isoquinoline Probes in Quorum Sensing Research
An extensive search of the scientific literature indicates that 3-Isoquinolinamine, 1-(phenylmethoxy)- has not been investigated as a probe in quorum sensing research. Quorum sensing is a process of cell-to-cell communication in bacteria, and the development of molecules that can interfere with this process is an area of active research. nih.gov While various classes of compounds are being explored as quorum sensing inhibitors, there are no published reports on the use of 3-Isoquinolinamine, 1-(phenylmethoxy)- for this purpose.
Table 4: Activity of 3-Isoquinolinamine, 1-(phenylmethoxy)- in Quorum Sensing Assays
| Bacterial Species | Quorum Sensing System | Effect |
|---|
Chemical Tools for Modulating Cellular Pathways
There is no documented use of 3-Isoquinolinamine, 1-(phenylmethoxy)- as a chemical tool for modulating cellular pathways. The potential for this compound to influence specific signaling cascades or cellular processes has not been reported in the available scientific literature. While isoquinoline derivatives, in general, are known to possess a wide range of biological activities, the specific effects of 3-Isoquinolinamine, 1-(phenylmethoxy)- on cellular function remain to be elucidated. nih.govmdpi.com
Emerging Research Frontiers and Future Perspectives for 3 Isoquinolinamine, 1 Phenylmethoxy
Development of Novel Chemical Reactions and Methodologies
The synthesis of isoquinoline (B145761) derivatives has been a subject of intense research, leading to a diverse toolbox of synthetic methods. nih.gov For 3-Isoquinolinamine, 1-(phenylmethoxy)-, future research will likely focus on moving beyond traditional synthesis routes to more efficient and sustainable methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry could enable more rapid and diverse synthesis of analogues. ijpsjournal.comresearchgate.net
Recent advancements in the synthesis of functionalized isoquinolines include palladium-catalyzed cascade reactions and rhodium(III)-catalyzed annulations. nih.govmdpi.com These methods offer novel pathways to construct the isoquinoline core with high efficiency and functional group tolerance. The application of such methods to the synthesis of 3-Isoquinolinamine, 1-(phenylmethoxy)- and its derivatives could lead to the generation of libraries of novel compounds for biological screening and materials science applications.
A key area of development will be the late-stage functionalization of the 3-Isoquinolinamine, 1-(phenylmethoxy)- scaffold. This approach allows for the introduction of various functional groups into the molecule at a late stage of the synthesis, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov Methodologies such as C-H functionalization are particularly promising for this purpose. thieme-connect.de
| Methodology | Potential Advantages | Key Catalyst/Reagent | Potential Application |
|---|---|---|---|
| Palladium-Catalyzed Buchwald-Hartwig Amination | Direct introduction of the amino group at the C3 position. | Palladium catalyst with a suitable ligand (e.g., BINAP). | Synthesis of a diverse range of 3-aminoisoquinoline derivatives. |
| Rhodium(III)-Catalyzed C-H Activation/Annulation | Atom-economical synthesis of the isoquinoline core. nih.gov | [RhCp*Cl2]2 | Construction of complex isoquinoline-fused heterocycles. |
| Visible-Light Photoredox Catalysis | Mild and environmentally friendly reaction conditions. researchgate.net | Ruthenium or Iridium-based photocatalysts. | Radical-mediated functionalization of the isoquinoline ring. |
| Electrochemical Synthesis | Avoidance of stoichiometric oxidants and reductants. researchgate.net | - | Greener synthesis of isoquinoline derivatives. rsc.org |
Integration with Supramolecular Chemistry and Nanotechnology
The unique structural and electronic properties of the isoquinoline scaffold make it an attractive building block for supramolecular chemistry and nanotechnology. amerigoscientific.com Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, could be leveraged to create self-assembling systems based on 3-Isoquinolinamine, 1-(phenylmethoxy)-. wikipedia.org These systems could have applications in areas such as drug delivery, sensing, and catalysis. youtube.comyoutube.com
For instance, the amino and phenylmethoxy groups of the molecule could participate in hydrogen bonding and π-π stacking interactions, respectively, driving the formation of ordered supramolecular structures. wikipedia.org The incorporation of 3-Isoquinolinamine, 1-(phenylmethoxy)- into metal-organic frameworks (MOFs) or other porous materials is another promising avenue of research. amerigoscientific.com
In the realm of nanotechnology, isoquinoline derivatives are being explored for their potential in the development of organic light-emitting diodes (OLEDs), sensors, and as components of molecular machines. rsc.orgamerigoscientific.com The photophysical properties of 3-Isoquinolinamine, 1-(phenylmethoxy)- could be tuned through chemical modification to create novel materials for optoelectronic applications.
Exploration in Photoredox Catalysis and Electrosynthesis
Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, offering green and efficient alternatives to traditional methods. researchgate.netresearchgate.net The isoquinoline moiety can be susceptible to single-electron transfer processes, making it a suitable substrate for these technologies. acs.org
Recent studies have demonstrated the use of photoredox catalysis for the C-H functionalization of isoquinolines under mild conditions. nih.gov This opens up the possibility of selectively modifying the 3-Isoquinolinamine, 1-(phenylmethoxy)- core to introduce new functionalities. For example, the photocatalytic generation of a radical at a specific position on the isoquinoline ring could be followed by trapping with a suitable coupling partner.
Electrosynthesis offers another avenue for the sustainable synthesis and functionalization of isoquinoline derivatives. researchgate.net By using electricity as a "reagent," it is possible to carry out redox reactions without the need for chemical oxidants or reductants, which often generate stoichiometric waste. researchgate.net The electrochemical synthesis of isoquinolines and their derivatives is an active area of research with significant potential for future applications. researchgate.net
Interdisciplinary Research with Data Science and Artificial Intelligence for Compound Design
Computational chemistry, including Density Functional Theory (DFT), can be used to study the electronic structure, reactivity, and potential biological activity of 3-Isoquinolinamine, 1-(phenylmethoxy)- and its derivatives. researchgate.netnih.govtandfonline.com These computational studies can help in understanding the structure-property relationships and in the rational design of new compounds with desired characteristics.
| AI Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Using machine learning models to predict biological activity (e.g., kinase inhibition, antimicrobial activity) and physicochemical properties. | Prioritization of synthetic targets and reduction of experimental screening efforts. |
| De Novo Design | Generative models to design novel 3-Isoquinolinamine, 1-(phenylmethoxy)- derivatives with optimized properties. | Exploration of novel chemical space and identification of potent and selective compounds. |
| Retrosynthesis Prediction | AI-powered tools to predict efficient synthetic routes to target molecules. drugtargetreview.com | Facilitation of the synthesis of complex analogues and optimization of reaction conditions. |
| Binding Pose Prediction | Molecular docking and molecular dynamics simulations to predict how the compound interacts with biological targets. | Understanding the mechanism of action and guiding lead optimization. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Isoquinolinamine, 1-(phenylmethoxy)-, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis can involve substitution reactions using phenylmethoxy groups as nucleophiles under basic conditions. Key steps include protecting the amine group to prevent side reactions, followed by deprotection. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating the product . Oxidizing agents like hydrogen peroxide or peracids may stabilize intermediates, while reducing agents (e.g., NaBH₄) can modify substituents . Reaction temperature (60–80°C) and anhydrous solvents (e.g., DMF or THF) are optimal for avoiding hydrolysis .
Q. How can researchers confirm the structural integrity of 3-Isoquinolinamine, 1-(phenylmethoxy)-, and what analytical techniques are most reliable?
- Methodological Answer : Combine ¹H-NMR and ¹³C-NMR to verify the phenylmethoxy group (δ ~3.8–4.2 ppm for OCH₂Ph) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESIMS m/z). Infrared spectroscopy (IR) identifies amine N-H stretches (~3300–3500 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹). Cross-reference data with computational predictions from databases like PubChem or Reaxys for validation .
Q. What safety protocols are essential when handling 3-Isoquinolinamine, 1-(phenylmethoxy)-?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility. Store in airtight containers away from oxidizing agents. Follow waste disposal guidelines for halogenated solvents used in synthesis. Safety data sheets (SDS) for related arylcyclohexylamines recommend immediate decontamination of spills with ethanol/water mixtures .
Q. What are common impurities in synthesized 3-Isoquinolinamine, 1-(phenylmethoxy)-, and how can they be mitigated?
- Methodological Answer : Impurities include unreacted starting materials (e.g., phenylmethanol derivatives) and deprotected intermediates. Purity can be enhanced via recrystallization (ethanol/water mixtures) or gradient HPLC (C18 column, acetonitrile/water mobile phase). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) and GC-MS for volatile byproducts .
Advanced Research Questions
Q. How do electronic effects of the phenylmethoxy group influence the reactivity of 3-Isoquinolinamine in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may deactivate the isoquinoline core. Density Functional Theory (DFT) calculations can map electron density distributions. Experimental kinetic studies (e.g., varying substituents on the phenyl group) paired with Hammett plots reveal σ values for reaction rate prediction .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for 3-Isoquinolinamine derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity or tautomerism. Re-run NMR in deuterated DMSO to stabilize conformers. Compare with computed NMR spectra (e.g., using Gaussian software) to identify dominant tautomers. Variable-temperature NMR can resolve dynamic equilibria .
Q. What computational tools are effective for predicting synthetic pathways and metabolic stability of 3-Isoquinolinamine derivatives?
- Methodological Answer : Use BKMS_METABOLIC and REAXYS databases to predict biodegradation pathways. Molecular docking (AutoDock Vina) assesses binding affinity to cytochrome P450 enzymes. PISTACHIO_RINGBREAKER models ring-opening reactions under oxidative conditions. Validate predictions with in vitro microsomal assays .
Q. What role do solvent polarity and proticity play in the catalytic hydrogenation of 3-Isoquinolinamine intermediates?
- Methodological Answer : Protic solvents (e.g., methanol) enhance hydrogen bonding with amine groups, stabilizing intermediates during Pd/C-catalyzed hydrogenation. Polarity effects are quantified via Kamlet-Taft parameters. Kinetic studies under varying solvent conditions (e.g., THF vs. ethanol) optimize reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
